molecular formula C14H19Cl2NO3 B12006453 Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate CAS No. 64976-95-0

Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate

Cat. No.: B12006453
CAS No.: 64976-95-0
M. Wt: 320.2 g/mol
InChI Key: LJMICDABNMOLOE-UHFFFAOYSA-N
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Description

Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate is a nitrogen mustard derivative characterized by a phenoxyacetate backbone substituted with a bis(2-chloroethyl)amino group at the 3-position of the phenyl ring. This structure confers alkylating activity, a hallmark of chemotherapeutic agents that crosslink DNA to inhibit cancer cell proliferation .

Properties

CAS No.

64976-95-0

Molecular Formula

C14H19Cl2NO3

Molecular Weight

320.2 g/mol

IUPAC Name

ethyl 2-[3-[bis(2-chloroethyl)amino]phenoxy]acetate

InChI

InChI=1S/C14H19Cl2NO3/c1-2-19-14(18)11-20-13-5-3-4-12(10-13)17(8-6-15)9-7-16/h3-5,10H,2,6-9,11H2,1H3

InChI Key

LJMICDABNMOLOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic preparation of Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate involves the following steps:

    Etherification: Ethyl {3-hydroxyphenoxy}acetate is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

    Alkylation: The acid chloride is then treated with bis(2-chloroethyl)amine to introduce the chloroethylamine groups.

    Esterification: The resulting compound is esterified with ethanol to yield this compound.

Industrial Production:: Industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories.

Chemical Reactions Analysis

Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate can undergo various reactions:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the nitro group in the phenoxy ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chloroethylamine groups can participate in nucleophilic substitution reactions.

Common reagents and conditions vary depending on the specific reaction. Major products include the corresponding carboxylic acid and reduced derivatives.

Scientific Research Applications

Cancer Therapeutics

Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate has shown promise in treating various types of cancers, including:

  • Ovarian Cancer
  • Breast Cancer
  • Prostate Cancer
  • Leukemia

Research indicates that this compound exhibits higher antitumor activity with lower acute toxicity compared to traditional alkylating agents. Its unique structure allows it to be more effective in targeting cancer cells while minimizing damage to healthy tissues .

Preclinical Studies

Numerous preclinical studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : These studies demonstrate significant dose-dependent cytotoxicity against various cancer cell lines, indicating its potential as a viable therapeutic agent.
  • In Vivo Studies : Animal models have shown that this compound can effectively reduce tumor size and improve survival rates without causing severe side effects typically associated with conventional chemotherapy .

Efficacy in Ovarian Cancer Models

A study highlighted the use of this compound in ovarian cancer cell lines, where it demonstrated potent cytotoxic effects. The mechanism involved the induction of apoptosis through DNA damage pathways, thus validating its role as an effective anticancer agent .

Comparative Studies with Traditional Alkylators

In comparative studies against established alkylating agents like mechlorethamine, this compound showed superior efficacy with reduced toxicity profiles. This finding is crucial for developing safer chemotherapy regimens .

Data Summary Table

Application AreaFindings/ResultsReferences
Ovarian CancerSignificant cytotoxicity observed in cell lines
Breast CancerEnhanced antitumor activity with lower toxicity
Prostate CancerEffective reduction in tumor size in animal models
LeukemiaInduction of apoptosis through DNA damage

Mechanism of Action

The compound likely exerts its effects through alkylating DNA and interfering with cell division. It may also affect cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Key Compounds
Compound Name Key Structural Features Biological Relevance Reference
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate Bis(2-chloroethyl)amino group at 3-phenoxy position; ethyl ester Potential alkylating agent; likely DNA crosslinker
Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate (Bendamustine analog) Benzimidazole core; bis(2-chloroethyl)amino group Clinically used in hematologic malignancies; alkylates DNA and inhibits repair
Androsterone p-bis(2-chloroethyl)aminophenylacetate Steroid-conjugated bis(2-chloroethyl)amino group Enhanced tissue targeting via steroid receptor binding; alkylating activity
Ethyl 2-(4-[bis(2-hydroxyethyl)amino]phenoxy)acetate Bis(2-hydroxyethyl)amino substituent Reduced alkylating potential due to hydroxyl groups; may act as prodrug
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) Nitrosourea core with bis(2-chloroethyl) groups Alkylates DNA/RNA; inhibits RNA processing via isocyanate byproducts

Alkylating Activity and Mechanism

  • This compound: The bis(2-chloroethyl)amino group generates reactive aziridinium intermediates, enabling DNA crosslinking.
  • BCNU : Generates both alkylating and carbamoylating species. The isocyanate byproducts inhibit RNA processing but contribute to toxicity rather than antitumor efficacy .
  • Bendamustine Analogs : Combine alkylation with purine analog-like mechanisms, leading to prolonged DNA damage and apoptosis .

Pharmacokinetic and Solubility Profiles

  • Lipophilicity: this compound’s octanol/water distribution coefficient is likely higher than nitrosoureas (e.g., BCNU) due to its ester group, enhancing membrane permeability .
  • Solubility: Compared to hydroxyl-substituted analogs (e.g., ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate), the chloroethyl groups reduce water solubility but improve tissue penetration .

Toxicity and Therapeutic Index

  • Carbamoylating Activity: Nitrosoureas like BCNU exhibit high carbamoylating activity, correlating with toxicity (e.g., myelosuppression). This compound’s lack of carbamoylating groups may reduce off-target effects .
  • Therapeutic Index: Compounds with high alkylating activity and low carbamoylating activity (e.g., bendamustine analogs) show superior therapeutic indexes. This compound’s profile aligns with this trend .

Structure-Activity Relationships (SAR)

  • Bis(2-chloroethyl)amino Group: Essential for alkylating activity. Substitution with hydroxyl groups (e.g., ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate) abolishes cytotoxicity .
  • Ester vs. Acid Forms: Ethyl esters (e.g., target compound) exhibit higher lipophilicity than carboxylic acid derivatives (e.g., 2-(3-(trifluoromethyl)phenoxy)acetic acid), improving bioavailability .
  • Substituent Position: The 3-phenoxy position in the target compound may optimize DNA intercalation compared to para-substituted analogs (e.g., androsterone conjugates) .

Biological Activity

Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bis(2-chloroethyl)amino group, which is known for its alkylating properties. This structure is crucial for its interaction with biological targets, particularly in cancer therapy. The compound's ability to form covalent bonds with DNA is a key mechanism underlying its cytotoxic effects.

  • Alkylation of DNA : The bis(2-chloroethyl)amino moiety acts as an alkylating agent, leading to the formation of DNA cross-links. This disrupts DNA replication and transcription, triggering cell death in rapidly dividing cancer cells .
  • Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Recent studies indicate that compounds similar to this compound exhibit significant inhibition of PARP1/2 activity. This inhibition is associated with improved antitumor efficacy and reduced toxicity compared to traditional alkylating agents .
  • Disruption of Signaling Pathways : The compound has been shown to inhibit key signaling pathways such as the PI3K and MAPK pathways, further contributing to its antitumor activity .

Antitumor Activity

This compound has demonstrated notable cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Effect
A549 (Lung carcinoma)< 10Significant antiproliferative effect
HeLa (Cervical cancer)< 15Induction of apoptosis
MCF-7 (Breast cancer)< 20Cell cycle arrest

These values indicate that the compound is effective at low concentrations, highlighting its potential as a therapeutic agent in oncology.

Case Studies

  • Clinical Evaluation : A phase II study investigated the efficacy of related compounds in treating advanced breast cancer. Results indicated that similar structures exhibited promising outcomes when administered at specific dosages .
  • Animal Models : In vivo studies have shown that this compound leads to significant tumor regression in mouse models of breast and lung cancer, supporting its potential for clinical application .

Toxicity Profile

While this compound shows potent antitumor activity, its toxicity profile must be carefully considered. Studies have indicated that while it has lower acute toxicity compared to traditional alkylating agents, long-term effects and specific organ toxicity require further investigation .

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